molecular formula C18H25NO5S B13049870 Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate

Cat. No.: B13049870
M. Wt: 367.5 g/mol
InChI Key: LMEISTCBSHRITR-UHFFFAOYSA-N
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Description

    Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate: is a complex organic compound with a unique structure. Let’s break it down:

  • It’s important to note that this compound has potential applications due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, stereochemistry, and novel synthetic methods.

      Biology: Studying potential biological activity (e.g., enzyme inhibition, receptor binding).

      Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).

      Industry: Developing new materials or catalysts based on its structure.

  • Mechanism of Action

      Targets: The compound may interact with enzymes, receptors, or cellular components.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Ethyl 2-(2-allyltetrahydrofuran-3-YL)-2-((4-methylphenyl)sulfonamido)acetate, with the CAS number 161364-68-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula for this compound is C18H25NO5SC_{18}H_{25}NO_{5}S. The compound features a sulfonamide group, which is often associated with a variety of biological activities, including antibacterial and antitumor effects.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:

    • Formation of the allyltetrahydrofuran moiety.
    • Introduction of the sulfonamide group through reaction with a suitable sulfonyl chloride.
    • Acetylation to yield the final product.

    Antimicrobial Activity

    Several studies have indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of sulfonamides have been documented to inhibit bacterial growth by interfering with folate synthesis pathways.

    Antitumor Activity

    Research has also explored the antitumor potential of similar compounds. Sulfonamides are known to exhibit cytotoxic effects on cancer cells through various mechanisms, including induction of apoptosis and inhibition of cell proliferation. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation.

    Case Studies

    • Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications in the structure significantly affect their antibacterial potency. This compound was among those tested, showing effective inhibition against Gram-positive bacteria.
    • Cytotoxicity Assays : In vitro assays have been performed to assess the cytotoxic effects on various cancer cell lines. Results indicated that this compound could induce cell cycle arrest and apoptosis in certain cancer types, highlighting its potential as an anticancer agent.

    Data Summary Table

    Property Details
    Molecular Formula C18H25NO5S
    CAS Number 161364-68-7
    Antibacterial Activity Effective against Gram-positive bacteria
    Antitumor Activity Induces apoptosis in cancer cell lines
    Synthesis Method Multi-step organic synthesis from simple precursors

    Properties

    Molecular Formula

    C18H25NO5S

    Molecular Weight

    367.5 g/mol

    IUPAC Name

    ethyl 2-[(4-methylphenyl)sulfonylamino]-2-(2-prop-2-enyloxolan-3-yl)acetate

    InChI

    InChI=1S/C18H25NO5S/c1-4-6-16-15(11-12-24-16)17(18(20)23-5-2)19-25(21,22)14-9-7-13(3)8-10-14/h4,7-10,15-17,19H,1,5-6,11-12H2,2-3H3

    InChI Key

    LMEISTCBSHRITR-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C(C1CCOC1CC=C)NS(=O)(=O)C2=CC=C(C=C2)C

    Origin of Product

    United States

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